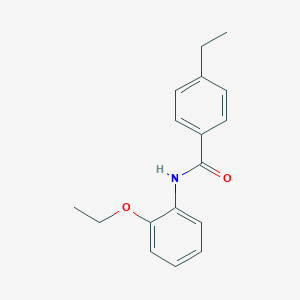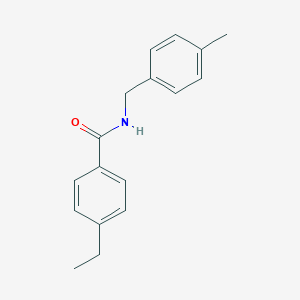
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone is a chemical compound with a complex structure . It’s offered by Benchchem for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure was synthesized by mixing 1-(2,4-dimethylphenyl) piperazine and indole in water, adding formaldehyde and acetic acid, and stirring the mixture for 8 hours .Molecular Structure Analysis
The molecular structure of a similar compound, bis (4- (2,4-dimethylphenyl)piperazin-1-yl)methane, has been studied . The crystal structure was determined to be monoclinic, with specific atomic coordinates and displacement parameters .Wissenschaftliche Forschungsanwendungen
Drug Design and Pharmacology
The structural similarity of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone to other piperazine derivatives suggests its potential use in drug design. Piperazine cores are often found in pharmacologically active compounds with affinities for various receptors . This compound could be explored for its binding properties and efficacy in modulating receptor activity through in silico docking simulations and molecular dynamics studies.
2. Absorption, Distribution, Metabolism, and Excretion (ADME) Studies Given the importance of ADME properties in determining a drug’s safety and efficacy, this compound could be analyzed for its pharmacokinetic profile. Computational ADME predictions can help assess its potential as a therapeutic agent .
Antibacterial Activity
While some piperazine derivatives have been evaluated for antibacterial activity, the results vary widely depending on the structure . This compound could be synthesized and tested against various bacterial strains to determine its antibacterial potential.
Herbicidal Activity
Piperazine derivatives have also been explored for their herbicidal activity. The compound could be assessed against different plant species to evaluate its effectiveness as a herbicide .
Crystallography and Structural Analysis
The crystal structure analysis of related compounds provides insights into their molecular conformations and interactions. Investigating the crystal structure of (4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone could reveal valuable information about its physical properties and potential applications .
Electrostatic Potential Distribution
The distribution of electrostatic potential on a molecule’s surface is crucial for understanding its reactivity and interaction with other molecules. This compound’s electrostatic potential distribution could be mapped to predict its behavior in various chemical environments .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c1-15-7-9-21(10-8-15)19(23)22-13-11-20(12-14-22)18-6-4-5-16(2)17(18)3/h4-6,15H,7-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTBGZLEFOOMEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(4-methylpiperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

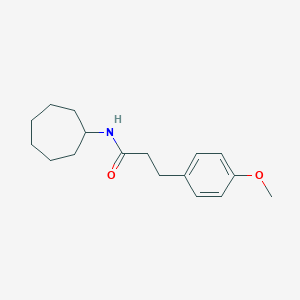

![Dimethyl 5-[(4-ethylbenzoyl)amino]isophthalate](/img/structure/B501482.png)
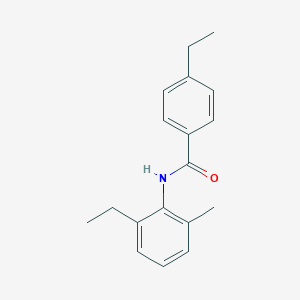
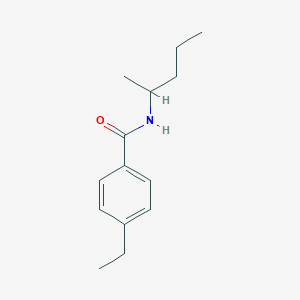
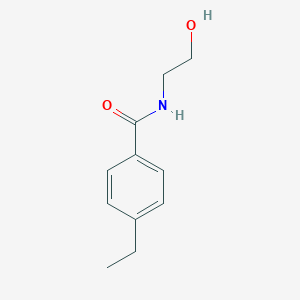
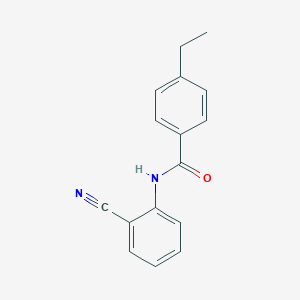
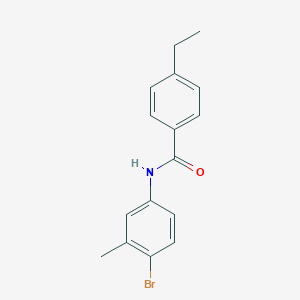
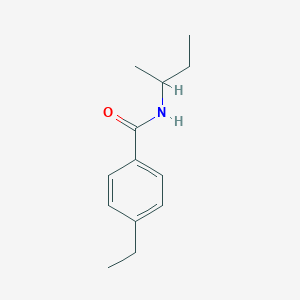
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-4-ethylbenzamide](/img/structure/B501491.png)

